molecular formula C20H21ClN8O2S B10894154 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10894154
M. Wt: 473.0 g/mol
InChI Key: GPTOORLYOWKIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including a chlorobenzyl group, pyrazole rings, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, followed by the introduction of the chlorobenzyl group and the thiadiazole ring. Common reagents used in these reactions include hydrazine derivatives, chlorobenzyl halides, and thiadiazole precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorobenzyl and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For instance, it could bind to enzyme active sites, blocking substrate access and thereby inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine
  • **N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-thiol

Uniqueness

The uniqueness of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21ClN8O2S

Molecular Weight

473.0 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-[1-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C20H21ClN8O2S/c1-12(10-28-14(3)18(29(30)31)13(2)25-28)19-23-24-20(32-19)22-17-8-9-27(26-17)11-15-6-4-5-7-16(15)21/h4-9,12H,10-11H2,1-3H3,(H,22,24,26)

InChI Key

GPTOORLYOWKIMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.